molecular formula C20H26N2O4S2 B2833619 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide CAS No. 946347-59-7

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide

Cat. No. B2833619
CAS RN: 946347-59-7
M. Wt: 422.56
InChI Key: MCUQNIOUDPWSDR-UHFFFAOYSA-N
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Description

The compound “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups . They are widely used in medicinal chemistry and as reagents in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonyl group, a tetrahydroquinoline ring, and a propylbenzenesulfonamide moiety. The exact structure would need to be determined by techniques such as X-ray crystallography .


Chemical Reactions Analysis

Sulfonamides, in general, can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo hydrolysis under acidic or basic conditions, and participate in various substitution and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Diels–Alder Reactions and Chemical Synthesis

The sulfonamide derivatives, including structures related to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide, have been utilized in Diels–Alder reactions to generate various chemical structures. These reactions have been employed to synthesize tetrahydroquinoline and quinoline derivatives, showcasing the versatility of sulfonamide compounds in organic synthesis and chemical research (Consonni et al., 1996).

Vasodilatory Activity

Sulfonamide derivatives, similar to the specified compound, have been synthesized and shown to possess vasodilatory action. These compounds were evaluated in vivo for their ability to increase arterial blood flow in dogs, indicating their potential application in cardiovascular research (Morikawa et al., 1989).

Protein Kinase Inhibition

Isoquinolinesulfonamides, closely related to the specified sulfonamide, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These findings suggest the potential of sulfonamide derivatives in the development of therapeutic agents targeting various protein kinases (Hidaka et al., 1984).

Anticancer and Anti-HIV Evaluation

Sulfonamide derivatives have been evaluated for their in vitro anticancer and anti-HIV activities, demonstrating significant potential in therapeutic applications against leukemia cell lines and moderate anti-HIV activity. This research underlines the broad spectrum of biological activities associated with sulfonamide compounds (Pomarnacka & Kornicka, 2001).

Mechanism of Action

The mechanism of action of a sulfonamide compound would depend on its specific structure and the biological system it interacts with . Sulfonamides are known for their antibacterial activity, where they inhibit the synthesis of folic acid in bacteria .

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its specific structure and properties. In general, handling of chemical compounds should follow standard safety protocols, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its potential uses in medicinal chemistry, given the known biological activity of sulfonamides .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-3-6-16-8-11-19(12-9-16)28(25,26)21-18-10-13-20-17(15-18)7-5-14-22(20)27(23,24)4-2/h8-13,15,21H,3-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUQNIOUDPWSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide

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